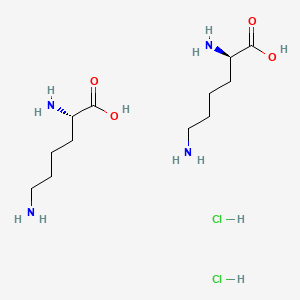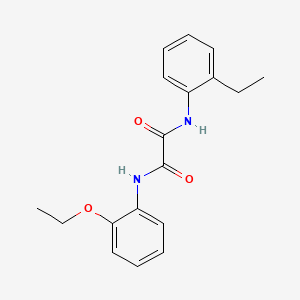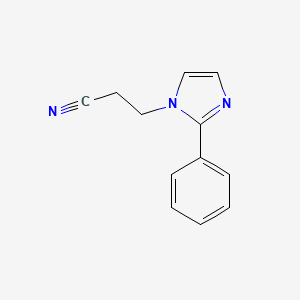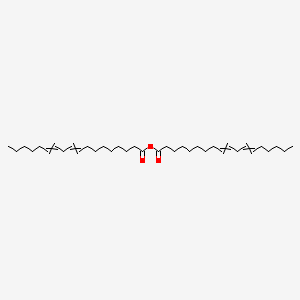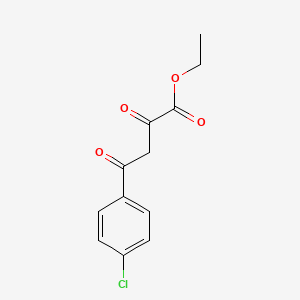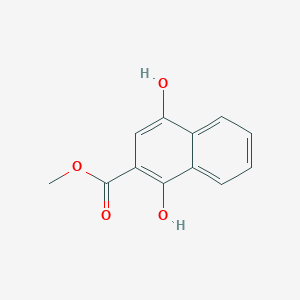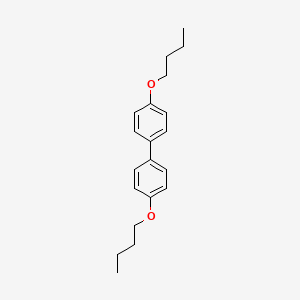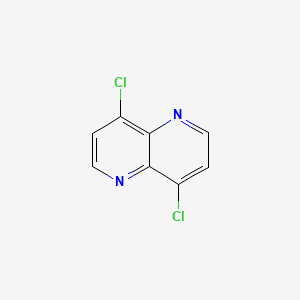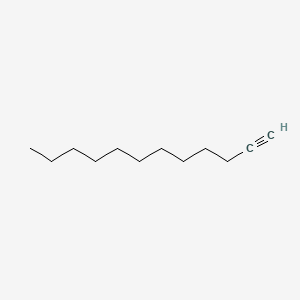
1-Dodecyne
Overview
Description
1-Dodecyne is an organic compound with the molecular formula C₁₂H₂₂ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond.
Preparation Methods
1-Dodecyne can be synthesized through several methods:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, typically molybdenum or tungsten-based.
Dehydrohalogenation: This process involves the elimination of hydrogen halides from vicinal dihalides using strong bases like potassium tert-butoxide.
Industrial Production: On an industrial scale, this compound can be produced through the oligomerization of ethylene, followed by selective hydrogenation and dehydrogenation steps.
Chemical Reactions Analysis
1-Dodecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst yields dodecane.
Substitution: It can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles like sodium amide.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium amide, lithium diisopropylamide.
Major products formed from these reactions include dodecanoic acid, dodecane, and various substituted alkynes .
Scientific Research Applications
1-Dodecyne has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Dodecyne exerts its effects involves the interaction of its triple bond with various molecular targets. The carbon-carbon triple bond is highly reactive and can participate in a range of chemical transformations. In biological systems, it can act as an inhibitor of enzymes that interact with alkynes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-Dodecyne can be compared with other similar compounds such as:
1-Dodecene: An alkene with a double bond instead of a triple bond, used primarily in the production of detergents.
1-Decyne: A shorter alkyne with ten carbon atoms, used in organic synthesis.
1-Hexyne: An even shorter alkyne with six carbon atoms, also used in organic synthesis.
The uniqueness of this compound lies in its longer carbon chain and the presence of a triple bond, which imparts distinct reactivity and applications compared to its shorter counterparts .
Properties
IUPAC Name |
dodec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDBUOGYYYNMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061094 | |
| Record name | 1-Dodecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-03-7 | |
| Record name | 1-Dodecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodec-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

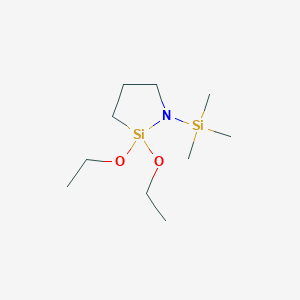
![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)
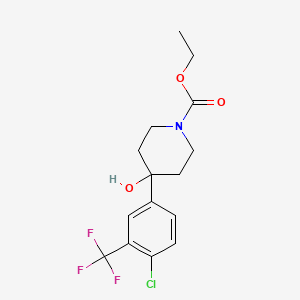

![N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide](/img/structure/B1581709.png)
